molecular formula C11H17NO B13051717 2-((1S)-1-Amino-2-methylpropyl)-4-methylphenol CAS No. 205878-66-6

2-((1S)-1-Amino-2-methylpropyl)-4-methylphenol

Cat. No.: B13051717
CAS No.: 205878-66-6
M. Wt: 179.26 g/mol
InChI Key: ZVIBIMORUKDBGP-NSHDSACASA-N
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Description

2-((1S)-1-Amino-2-methylpropyl)-4-methylphenol is an organic compound with a complex structure that includes an amino group, a methyl group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1S)-1-Amino-2-methylpropyl)-4-methylphenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylphenol and 2-methylpropylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. The reaction may require heating and the use of solvents to dissolve the reactants.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((1S)-1-Amino-2-methylpropyl)-4-methylphenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amino group can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the amino or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the amino group may yield primary or secondary amines.

Scientific Research Applications

2-((1S)-1-Amino-2-methylpropyl)-4-methylphenol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-((1S)-1-Amino-2-methylpropyl)-4-methylphenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-((1S)-1-Amino-2-methylpropyl)-4-methylphenol include:

    4-Methylphenol: A simpler phenol derivative with similar chemical properties.

    2-Methylpropylamine: An amine with a similar structure but lacking the phenol group.

    2-Amino-4-methylphenol: A compound with a similar structure but different substitution pattern.

Uniqueness

This compound is unique due to its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

205878-66-6

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-[(1S)-1-amino-2-methylpropyl]-4-methylphenol

InChI

InChI=1S/C11H17NO/c1-7(2)11(12)9-6-8(3)4-5-10(9)13/h4-7,11,13H,12H2,1-3H3/t11-/m0/s1

InChI Key

ZVIBIMORUKDBGP-NSHDSACASA-N

Isomeric SMILES

CC1=CC(=C(C=C1)O)[C@H](C(C)C)N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(C(C)C)N

Origin of Product

United States

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